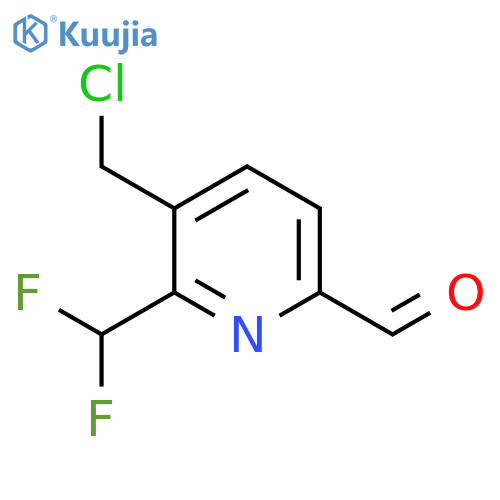Cas no 1805327-73-4 (3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde)

1805327-73-4 structure
商品名:3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde
CAS番号:1805327-73-4
MF:C8H6ClF2NO
メガワット:205.589148044586
CID:4847491
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H6ClF2NO/c9-3-5-1-2-6(4-13)12-7(5)8(10)11/h1-2,4,8H,3H2
- InChIKey: LXXAKIHMGMBKAQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC=C(C=O)N=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 1.7
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029076843-500mg |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805327-73-4 | 97% | 500mg |
$815.00 | 2022-04-01 | |
| Alichem | A029076843-1g |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805327-73-4 | 97% | 1g |
$1,445.30 | 2022-04-01 | |
| Alichem | A029076843-250mg |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde |
1805327-73-4 | 97% | 250mg |
$470.40 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde 関連文献
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
1805327-73-4 (3-(Chloromethyl)-2-(difluoromethyl)pyridine-6-carboxaldehyde) 関連製品
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
